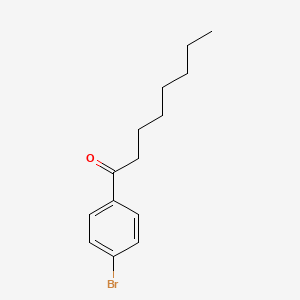

p-Bromophenyl heptyl ketone

Descripción general

Descripción

It is a colorless to white, oily liquid that is relatively stable at room temperature. This compound is widely used in scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: p-Bromophenyl heptyl ketone can be synthesized through various methods. One common synthetic route involves the reaction of 1-(4-bromophenyl)octan-1-ol with appropriate reagents . The reaction conditions typically include the use of a base and a solvent, such as ethanol or methanol, under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

α-Halogenation Under Acidic or Basic Conditions

p-Bromophenyl heptyl ketone undergoes α-halogenation at the heptyl chain’s α-carbon adjacent to the carbonyl group.

-

Mechanism :

-

Reaction Conditions :

-

Example :

Reaction with Br₂ under HBr yields α-bromo-p-bromophenyl heptyl ketone. Excess Br₂ under basic conditions leads to multiple α-halogenations .

Hydroboration-Oxidation

The ketone reacts with pinacolborane (HBpin) in the presence of K₂CO₃ to form boronate esters, which hydrolyze to secondary alcohols.

-

Mechanism :

-

Optimized Conditions :

Catalyst Loading HBpin (equiv) Temp (°C) Time (h) Yield (%) 5 mol % K₂CO₃ 2 110 3 96 -

Application :

Gram-scale synthesis of alcohols (e.g., benzyl alcohol) achieved 88% yield .

Wittig Olefination

The ketone reacts with polymer-supported triphenylphosphine (PS-TPP) ylides to form alkenes.

-

Conditions :

-

Example :

Reaction with ethylidenetriphenylphosphorane produces α,β-unsaturated esters .

Asymmetric Hydrosilylation

Catalytic hydrosilylation with chiral catalysts generates enantiomerically enriched secondary alcohols.

-

Conditions :

Catalyst Silane Temp (°C) ee (%) RuCl(TsDPEN) PMHS -50 to -78 90–95 -

Note : Low temperatures and Schlenk techniques are critical for high enantioselectivity .

Reduction to Secondary Alcohol

Borane (BH₃·THF) reduces the ketone to (p-bromophenyl)(heptyl)methanol.

Elimination to α,β-Unsaturated Ketone

α-Brominated derivatives undergo E2 elimination with pyridine to form conjugated enones.

Aplicaciones Científicas De Investigación

p-Bromophenyl heptyl ketone has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of p-Bromophenyl heptyl ketone involves its interaction with specific molecular targets and pathways. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds.

Comparación Con Compuestos Similares

p-Bromophenyl methyl ketone: Similar structure but with a shorter alkyl chain.

p-Bromophenyl ethyl ketone: Similar structure with an ethyl group instead of a heptyl group.

p-Bromophenyl propyl ketone: Similar structure with a propyl group.

Uniqueness: p-Bromophenyl heptyl ketone is unique due to its longer alkyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it suitable for specific applications where longer alkyl chains are required.

Actividad Biológica

p-Bromophenyl heptyl ketone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of a bromine atom on the phenyl ring and a heptyl chain attached to a ketone functional group. Its molecular formula is with a molecular weight of approximately 305.22 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of p-bromophenyl compounds exhibit significant antimicrobial properties. A study on thiazole derivatives, which included p-bromophenyl structures, demonstrated structure-dependent antibacterial and antifungal activities, suggesting that this compound could share similar properties due to its structural features .

Table 1: Antimicrobial Activity of p-Bromophenyl Derivatives

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | |

| 4-Bromo-2-methylphenol | Antifungal | 32 | |

| 3,4-Dichlorophenol | Antibacterial | 16 |

Cytotoxicity and Antitumor Activity

In vitro studies have shown that certain brominated phenyl compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, complexation of thiosemicarbazone derivatives with Cu(II) ions has been shown to enhance their antitumor activity against melanoma cells, highlighting the importance of halogenated phenyl groups in enhancing bioactivity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Melanoma A375 | TBD | |

| Thiosemicarbazone-Cu(II) Complex | Melanoma A375 | 10 |

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : Compounds with long aliphatic chains can integrate into lipid membranes, disrupting their integrity and leading to cell death.

- Enzyme Inhibition : The presence of bromine may enhance the electrophilicity of the compound, allowing it to interact more effectively with target enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

- Antibacterial Activity : A study focusing on the synthesis and evaluation of various halogenated phenyl derivatives found that compounds similar to this compound exhibited promising antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitumor Properties : Another investigation into the cytotoxic effects of brominated compounds revealed significant activity against melanoma cells. The study highlighted that modifications in the alkyl chain length and substitution patterns significantly influenced the potency, suggesting that this compound's structure could be optimized for enhanced therapeutic efficacy .

Propiedades

IUPAC Name |

1-(4-bromophenyl)octan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCHXDWPJPADAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223237 | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7295-48-9 | |

| Record name | 1-(4-Bromophenyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7295-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007295489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromophenyl heptyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.